2-氯-5H-菲啶-6-酮

描述

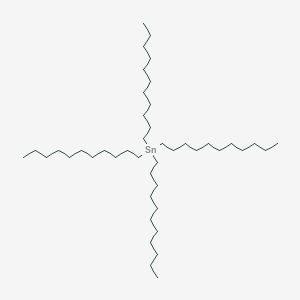

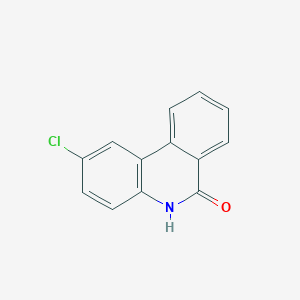

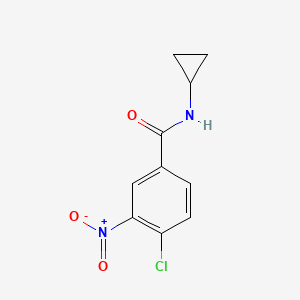

2-chloro-5H-phenanthridin-6-one, also known as 2-chlorophenanthridin-6 (5H)-one, is a chemical compound with the molecular formula C13H8ClNO . It has a molecular weight of 229.66 .

Synthesis Analysis

The synthesis of phenanthridin-6-ones, including 2-chloro-5H-phenanthridin-6-one, has been achieved through direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This process involves the use of carbon monoxide, carbon dioxide, and triphosgene . A variety of quinolin-2-one derivatives were synthesized under mild conditions using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .Molecular Structure Analysis

The molecular structure of 2-chloro-5H-phenanthridin-6-one consists of a phenanthridinone skeleton with a chlorine atom attached to the second carbon atom . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .Physical And Chemical Properties Analysis

2-chloro-5H-phenanthridin-6-one has a melting point of over 260 °C and a predicted boiling point of 304.9±21.0 °C . Its density is predicted to be 1.346±0.06 g/cm3 . The pKa is predicted to be 12.40±0.20 .科学研究应用

聚(ADP-核糖)聚合酶抑制剂的合成

2-氯-5H-菲啶-6-酮: 用于合成聚(ADP-核糖)聚合酶(PARP)抑制剂,PARP是一种参与DNA修复的酶 。这些抑制剂在癌症治疗中具有巨大潜力,尤其是在治疗具有BRCA突变的癌症方面。该化合物在合成过程中的作用涉及连续流动光化学,这是一种生产这些抑制剂的有效方法。

直接羰基化反应

该化合物作为直接羰基化反应的起始原料 。这种方法是合成喹啉-2-酮和菲啶-6-酮的实用而有效的方法,这些化合物对药物发现和生产至关重要。这些反应可用于羰基碳的同位素标记,从而增强了随后药物应用中的可追溯性和功效。

有机合成和材料科学

在有机合成中,2-氯-5H-菲啶-6-酮 是构建复杂分子结构的宝贵中间体 。它的衍生物对于开发具有各种应用的材料很重要,例如有机发光二极管(OLED)和其他电子材料。

流动化学系统

该化合物使用流动化学系统合成,该系统具有改善的安全特性、可扩展性和更好的反应控制等优点 。这项技术对于高通量实验和工业规模的化学生产特别有利。

光流动合成

2-氯-5H-菲啶-6-酮: 通过光流动合成生产,这种技术结合了光化学和流动化学的优点 。这种方法允许对反应条件进行精确控制,从而导致最终产品的产率更高,纯度更高。

赋能合成技术

作为一种赋能合成技术,该化合物是化学合成创新方法的一部分 。它允许开发新的合成途径,并可用于简化复杂有机化合物的生产。

药物化学

在药物化学中,2-氯-5H-菲啶-6-酮 及其衍生物因其治疗特性而被探索 。它们被研究作为针对各种疾病的潜在治疗方法,超出了其在癌症治疗中的作用。

化学教育与研究

最后,该化合物用于化学教育和研究,以展示先进的合成技术和方法 。它为学生和研究人员提供了一个实际示例,让他们了解化学中的现代合成策略。

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJAQODRZEIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297035 | |

| Record name | 2-chloro-5H-phenanthridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27353-44-2 | |

| Record name | NSC113300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5H-phenanthridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)

![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)